molecular formula C6H10O2 B6153154 (2E,4E)-hexa-2,4-diene-1,6-diol CAS No. 107550-83-4

(2E,4E)-hexa-2,4-diene-1,6-diol

Cat. No.: B6153154
CAS No.: 107550-83-4
M. Wt: 114.14 g/mol
InChI Key: UALGDSCLDIEGCQ-ZPUQHVIOSA-N
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Description

(2E,4E)-hexa-2,4-diene-1,6-diol is an organic compound characterized by two conjugated double bonds and two hydroxyl groups at the terminal positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-hexa-2,4-diene-1,6-diol can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene derivative, which is then subjected to further reactions to introduce the hydroxyl groups. Another method includes the selective hydrogenation of hexa-2,4-dienoic acid derivatives, followed by hydrolysis to yield the desired diol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-hexa-2,4-diene-1,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halides.

Major Products

    Oxidation: Hexa-2,4-dienoic acid or hexa-2,4-dienal.

    Reduction: Hexane-1,6-diol.

    Substitution: Halogenated derivatives such as hexa-2,4-diene-1,6-dibromide.

Scientific Research Applications

(2E,4E)-hexa-2,4-diene-1,6-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which (2E,4E)-hexa-2,4-diene-1,6-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the conjugated double bonds can participate in electron transfer reactions. These interactions can affect cellular processes such as enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E,4E)-hexa-2,4-dienoic acid: Similar structure but with carboxyl groups instead of hydroxyl groups.

    Hexa-2,4-dien-1-ol: Contains a single hydroxyl group.

    Hexa-2,4-dien-1-al: Contains an aldehyde group instead of hydroxyl groups.

Properties

CAS No.

107550-83-4

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(2E,4E)-hexa-2,4-diene-1,6-diol

InChI

InChI=1S/C6H10O2/c7-5-3-1-2-4-6-8/h1-4,7-8H,5-6H2/b3-1+,4-2+

InChI Key

UALGDSCLDIEGCQ-ZPUQHVIOSA-N

Isomeric SMILES

C(O)/C=C/C=C/CO

Canonical SMILES

C(C=CC=CCO)O

Purity

95

Origin of Product

United States

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